molecular formula C8H6Cl2FNO B7624853 2-chloro-N-(2-chloro-6-fluorophenyl)acetamide

2-chloro-N-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B7624853
M. Wt: 222.04 g/mol
InChI Key: NWANMJDRGUNSLW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-6-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a fluorophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-6-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-N-phenylacetamide

Uniqueness

2-chloro-N-(2-chloro-6-fluorophenyl)acetamide is unique due to the presence of both chloro and fluorophenyl groups, which enhance its chemical reactivity and binding affinity in biological systems. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(2-chloro-6-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWANMJDRGUNSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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